Cas no 1806903-66-1 (Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate)

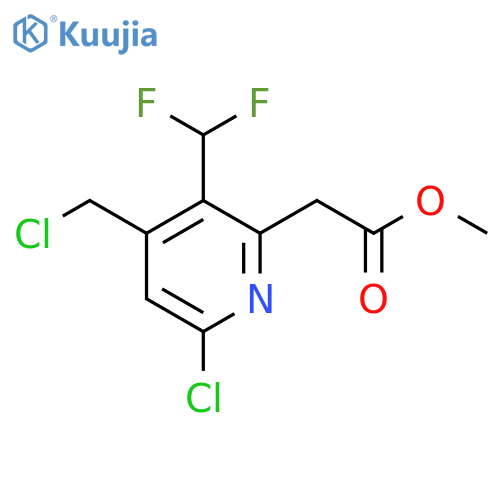

1806903-66-1 structure

商品名:Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate

CAS番号:1806903-66-1

MF:C10H9Cl2F2NO2

メガワット:284.086767911911

CID:4807477

Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate

-

- インチ: 1S/C10H9Cl2F2NO2/c1-17-8(16)3-6-9(10(13)14)5(4-11)2-7(12)15-6/h2,10H,3-4H2,1H3

- InChIKey: DAJCUGYLMJJBLY-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(N=C(CC(=O)OC)C=1C(F)F)Cl

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 269

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 39.2

Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029044317-250mg |

Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate |

1806903-66-1 | 97% | 250mg |

$998.40 | 2022-03-31 | |

| Alichem | A029044317-500mg |

Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate |

1806903-66-1 | 97% | 500mg |

$1,581.10 | 2022-03-31 | |

| Alichem | A029044317-1g |

Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate |

1806903-66-1 | 97% | 1g |

$2,920.40 | 2022-03-31 |

Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate 関連文献

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

1806903-66-1 (Methyl 6-chloro-4-(chloromethyl)-3-(difluoromethyl)pyridine-2-acetate) 関連製品

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

推奨される供給者

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量